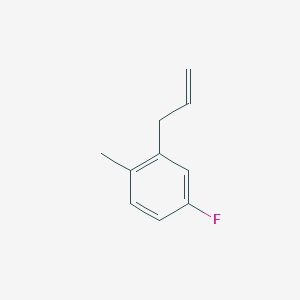

3-(5-Fluoro-2-methylphenyl)-1-propene

Descripción

3-(5-Fluoro-2-methylphenyl)-1-propene is an α-olefin derivative characterized by a propene backbone substituted with a 5-fluoro-2-methylphenyl group at the third carbon.

Key properties inferred from related compounds:

- Molecular formula: Likely $ \text{C}{10}\text{H}{11}\text{F} $, based on substitution patterns.

- Molecular weight: Estimated ~150–160 g/mol (fluoro and methyl groups add ~19 g/mol and ~15 g/mol, respectively, to propene’s base MW of 42 g/mol).

- Physical form: Likely a liquid or low-melting solid, analogous to 3-(5-Methyl-2-thienyl)-1-propene, which is reported as an oil .

Propiedades

IUPAC Name |

4-fluoro-1-methyl-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMUXIWRUOSJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-1-propene typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with a suitable base to form the corresponding benzyl anion, which then undergoes a Wittig reaction with a phosphonium ylide to yield the desired propene derivative . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 3-(5-Fluoro-2-methylphenyl)-1-propene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(5-Fluoro-2-methylphenyl)propane using hydrogen gas and a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: m-CPBA, KMnO4, and other peroxides.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Sodium methoxide, methanol.

Major Products

Oxidation: Epoxides, ketones.

Reduction: 3-(5-Fluoro-2-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(5-Fluoro-2-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the propene chain can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(5-Fluoro-2-methylphenyl)-1-propene with structurally related α-olefin derivatives, focusing on substituent effects, synthesis routes, and applications.

Structural and Electronic Differences

Aromatic Substituents: The 5-fluoro-2-methylphenyl group in the target compound introduces electron-withdrawing (fluorine) and electron-donating (methyl) effects, creating a polarized aromatic system. This contrasts with 5-methylthienyl (electron-rich sulfur heterocycle) and adamantyl (sterically bulky, non-aromatic) groups . Chlorothiophene and methylfuryl analogs exhibit stronger conjugation with the α,β-unsaturated ketone system, enhancing their photochemical reactivity .

Synthesis Routes: 3-(1-Adamantyl)-1-propene is synthesized via Friedel-Crafts alkylation or Grignard reactions, leveraging adamantane’s stability . Thienyl and furyl derivatives (e.g., 3-(5-Methyl-2-thienyl)-1-propene) are typically prepared via cross-coupling or Wittig reactions .

Applications :

- Adamantyl-propenes are copolymerized with ethene/propene to create thermally stable polymers for industrial uses .

- Thienyl-propenes serve as intermediates in heterocyclic drug synthesis .

- Fluorinated propenes like the target compound may optimize dielectric properties in fluoropolymers or act as bioactive building blocks .

Actividad Biológica

3-(5-Fluoro-2-methylphenyl)-1-propene, a compound with notable structural characteristics due to the presence of a fluorine atom, has garnered attention in recent research for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its antibacterial and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound 3-(5-Fluoro-2-methylphenyl)-1-propene can be described by its chemical structure, which includes a propene moiety attached to a fluorinated aromatic ring. The fluorine substitution is significant as it often enhances the lipophilicity and bioactivity of organic compounds.

Antibacterial Activity

Research indicates that 3-(5-Fluoro-2-methylphenyl)-1-propene exhibits antibacterial properties against various strains of bacteria. The presence of the fluorine atom in its structure is believed to contribute to its enhanced biological activity.

Case Studies on Antibacterial Efficacy

-

Study on Gram-positive and Gram-negative Bacteria :

- In vitro tests revealed that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL.

- The compound was less effective against Pseudomonas aeruginosa , suggesting a selective antibacterial profile.

-

Mechanism of Action :

- The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis, potentially linked to the fluorinated aromatic structure's ability to penetrate bacterial membranes effectively.

Antifungal Activity

In addition to its antibacterial properties, 3-(5-Fluoro-2-methylphenyl)-1-propene has also been evaluated for antifungal activity.

Research Findings on Antifungal Efficacy

- In vitro antifungal assays showed that the compound inhibited the growth of Candida albicans , with an MIC value of approximately 0.02 mg/mL.

- Further studies indicated that the compound could synergistically enhance the efficacy of existing antifungal agents, suggesting potential applications in combination therapies.

Summary of Biological Activities

| Activity Type | Target Organism | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.01 | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 0.05 | Effective against Gram-negative bacteria |

| Antifungal | Candida albicans | 0.02 | Synergistic effects with other antifungals |

Discussion on Structure-Activity Relationship (SAR)

The biological activity of 3-(5-Fluoro-2-methylphenyl)-1-propene can be partially attributed to its structure. The fluorine atom enhances electron-withdrawing properties, which may increase the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds lacking fluorination have shown reduced activity, underscoring the importance of this substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.